4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-Amino-N-[2(diethylamino)Ethyl]Benzamide, has been reported . The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Scientific Research Applications
Alzheimer's Disease and Cognitive Impairment
4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide derivatives have been utilized as molecular imaging probes, particularly in the study of Alzheimer's disease (AD) and mild cognitive impairment (MCI). For instance, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was used in positron emission tomography (PET) scans to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of AD patients, subjects with MCI, and control individuals. The study revealed significant decreases in receptor densities in AD patients, particularly in the hippocampi and raphe nuclei. These decreases correlated with worsening clinical symptoms and were confirmed by in vitro digital autoradiography with the same compound (Kepe et al., 2006).
Synthetic Chemistry and Material Science
The compound has relevance in synthetic chemistry, particularly in the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. A study detailed the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This process highlights the compound's utility in diverse synthetic applications and its role in understanding reaction mechanisms and selectivity based on density functional theory (DFT) studies (Jia-Qiang Wu et al., 2017).
Antiviral and Anticancer Research
Derivatives of 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide have been explored for potential antiviral and anticancer activities. For instance, fluorine-substituted 1,2,4-triazinones, synthesized from derivatives of the compound, showed promising anti-HIV-1 and CDK2 inhibition activities. Some of these compounds demonstrated dual anti-HIV and anticancer activities, indicating their potential therapeutic applications (M. Makki et al., 2014).
Pharmaceutical Synthesis
The compound is instrumental in pharmaceutical synthesis. A study detailed a convenient and concise synthesis of 4-amino-2-fluoro-N-methyl-benzamide, an intermediate in the synthesis of various pharmaceuticals. The process involved oxidation, chlorination, amination, and hydrogenation steps, showcasing the compound's utility in producing pharmaceutical intermediates with high yields (Defeng Xu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-amino-2-fluoro-N-(2-fluoroethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-3-4-13-9(14)7-2-1-6(12)5-8(7)11/h1-2,5H,3-4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKHAQUCOATAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C(=O)NCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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